1'-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one
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Overview
Description
1’-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one is a complex organic compound that features a unique combination of a thiophene ring, a cyclopentanecarbonyl group, and a spiro-fused benzopyran-pyrrolidine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the formation of the cyclopentanecarbonyl intermediate. The final step involves the spiro-fusion of the benzopyran and pyrrolidine rings under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1’-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols .
Scientific Research Applications
1’-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 1’-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and spiro-fused systems, such as:
- 1-(Thiophen-2-yl)cyclopentanecarbonyl derivatives
- Spiro[benzopyran-pyrrolidine] compounds
Uniqueness
What sets 1’-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
1'-(1-thiophen-2-ylcyclopentanecarbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c24-17-14-21(26-18-7-2-1-6-16(17)18)11-12-23(15-21)20(25)22(9-3-4-10-22)19-8-5-13-27-19/h1-2,5-8,13H,3-4,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXSFWDNKUARMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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